molecular formula C20H18F3N7O B2584140 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine CAS No. 2380184-29-0

2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine

Cat. No.: B2584140
CAS No.: 2380184-29-0
M. Wt: 429.407
InChI Key: FMXGWADMCQYOKB-UHFFFAOYSA-N
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Description

2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine ( 2380184-29-0, Molecular Formula: C20H18F3N7O, Molecular Weight: 429.4) is a sophisticated chemical scaffold designed for pharmaceutical research and development. This compound features a unique hybrid structure combining a 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine system linked to an indolizine carboxamide via a 1,4-diazepane bridge. The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged scaffold in medicinal chemistry known for its diverse biological activities and remarkable structural rigidity, which enhances receptor binding affinity and metabolic stability . Compounds based on the triazolo-pyridazine structure have demonstrated significant therapeutic potential across multiple research domains. Scientific investigations have revealed that triazolo-pyridazine derivatives exhibit potent dipeptidyl peptidase-4 (DPP-4) inhibition activity, making them promising candidates for anti-diabetic drug development . Additionally, structural analogues have shown impressive antiproliferative effects through tubulin polymerization inhibition at the colchicine binding site, disrupting microtubule dynamics and arresting cell cycle progression at the G2/M phase, which is particularly relevant for anticancer research . The presence of the trifluoromethyl group enhances membrane permeability and metabolic stability, while the diazepane linker provides conformational flexibility for optimal target engagement. This compound is provided exclusively for research purposes in chemical biology, mechanism of action studies, and preclinical drug discovery programs. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

indolizin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N7O/c21-20(22,23)19-25-24-16-5-6-17(26-30(16)19)27-8-3-9-28(11-10-27)18(31)14-12-15-4-1-2-7-29(15)13-14/h1-2,4-7,12-13H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXGWADMCQYOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN3C=CC=CC3=C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine intermediate, which is then coupled with a diazepane derivative. The final step involves the introduction of the indolizine moiety through a cyclization reaction. Common reagents used in these steps include trifluoromethylating agents, coupling reagents like EDC or DCC, and cyclization catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane or indolizine moieties, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like THF or DMF.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Triazolo-Pyridazine Derivatives

  • Target Compound : Contains a 1,4-diazepane-carbonyl linker and indolizine. The trifluoromethyl group at the triazolo position likely enhances electron-withdrawing effects and steric bulk.
  • Compound 3 () : Features a triazolo[4,3-b]pyridazine fused to an indole ring. The indole system exhibits a twist angle of 12.65° due to π-π stacking, compared to the target’s indolizine, which may have distinct stacking behavior .
  • E-4b (): A triazolo[4,3-b]pyridazine derivative with a propenoic acid substituent. Its higher melting point (253–255°C vs. 187–189°C for E-4d) suggests that trifluoromethyl groups improve crystallinity .

Pyrazolo-Triazolo-Pyrimidines ()

  • These isomers (e.g., compounds 7–9) lack the diazepane and indolizine moieties but share triazolo-pyrimidine cores. Their isomerization under varying conditions highlights the structural sensitivity of triazolo systems, a factor relevant to the target’s stability .

Physicochemical Properties

  • Melting Points :

    • E-4b () : 253–255°C (trifluoromethyl-substituted triazolo-pyridazine) .
    • E-4d () : 187–189°C (chloro-substituted pyridazine) .
      The target’s diazepane-carbonyl group may reduce melting points compared to E-4b due to increased conformational flexibility.
  • Solubility : Indolizine and diazepane moieties likely improve aqueous solubility compared to purely aromatic analogs (e.g., ’s indole-fused systems) .

Biological Activity

The compound 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure and Properties

The compound's structure can be dissected into several key components:

  • Indolizine Moiety : A bicyclic structure known for various biological activities.
  • Triazolo[4,3-b]pyridazine : This component contributes to the compound's interaction with biological targets.
  • Diazepane Ring : A seven-membered ring that may influence the compound's pharmacokinetics.

The molecular formula of the compound is C19H19F3N6OC_{19}H_{19}F_3N_6O with a molecular weight of approximately 420.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler indolizine derivatives and incorporating the trifluoromethyl triazole and diazepane functionalities. The synthetic route often includes:

  • Formation of the indolizine core.
  • Introduction of the diazepane ring via cyclization reactions.
  • Functionalization to incorporate the trifluoromethyl triazole moiety.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. For instance:

  • Compounds similar to the target molecule have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin .
CompoundMIC (μg/mL)Bacteria Type
2e32Staphylococcus aureus
2e16Escherichia coli

Anticancer Activity

Preliminary studies suggest that compounds containing the indolizine structure may exhibit anticancer properties. Mechanistic studies have shown that these compounds can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inducing G1 or G2 phase arrest.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research indicates that related triazole derivatives can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study evaluated various triazolo derivatives against bacterial strains and found that certain modifications led to enhanced antibacterial activity, suggesting a structure–activity relationship that could be exploited for drug development .
  • Anticancer Screening : In vitro assays on cancer cell lines have shown promising results where similar compounds led to significant reductions in cell viability at micromolar concentrations, indicating potential for further development as anticancer agents.

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